N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-12-7-13(2)9-16(8-12)19-18(20)15-10-14-5-3-4-6-17(14)21-11-15/h3-10H,11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEHKFGPIGCXFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC3=CC=CC=C3OC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide typically involves the reaction of 3,5-dimethylaniline with 2H-chromene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products
Oxidation: The major products are typically carboxylic acids or ketones, depending on the extent of oxidation.
Reduction: The major products are usually amines or alcohols.
Substitution: The products vary based on the substituent introduced, but common products include substituted amides or esters.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Core Structure Variations: Chromene vs. Naphthalene
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
- Core Structure : Replaces chromene with a naphthalene ring.
- Activity : Exhibits potent inhibition of photosynthetic electron transport (PET) in spinach chloroplasts (IC50 ~10 µM) .
- Key Findings: The 3,5-dimethylphenyl substituent enhances lipophilicity and electron-withdrawing effects, critical for binding to photosystem II.
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide
- Core Structure : Chromene with a ketone group at the 2-position.
- Synthesis : Prepared via reflux of 3-hydroxynaphthalene-2-carboxylic acid with salicylaldehyde in acetic acid .
- Differentiation : The 4-sulfamoylphenyl group introduces hydrogen-bonding capabilities, which may influence solubility and bioactivity compared to the 3,5-dimethylphenyl variant.
Substituent Effects: Meta-Substituted Aryl Groups
N-(3,5-Dimethylphenyl)-2-nitrobenzenesulfonamide
- Structure : A sulfonamide analog with the same 3,5-dimethylphenyl group.
- Crystallography : Exhibits hydrogen-bonded networks (S(7) and C(4) motifs), suggesting that the 3,5-dimethyl substitution promotes stable crystal packing .
- Comparison : The carboxamide group in the target compound may engage in stronger hydrogen bonding than sulfonamides, altering solubility and solid-state behavior.
N-(Meta-Substituted Phenyl)-2,2,2-Trichloro-acetamides
Indolylarylsulfones with 3,5-Dimethylphenylsulfonyl Groups
- Examples : 5-Chloro-3-[(3,5-dimethylphenyl)sulfonyl]-N-phenethyl-1H-indole-2-carboxamide.
- Activity: Act as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), with yields up to 74% in synthesis .
- Comparison : The sulfonyl group in these compounds contrasts with the carboxamide in the target compound, highlighting how functional groups dictate target specificity (e.g., antiviral vs. photosynthetic inhibition).
Data Tables
Table 1: Structural and Functional Comparison of Key Analogs
Table 2: Substituent Impact on Crystallinity and Bioactivity
Key Research Findings and Trends
- Substituent Position : Meta-substitution (3,5-dimethyl) optimizes bioactivity in PET inhibitors and enhances crystallinity in sulfonamides .
- Electron Effects : While electron-withdrawing groups (e.g., nitro, fluoro) are common in active PET inhibitors, the 3,5-dimethylphenyl group (electron-donating) achieves similar potency, likely due to increased lipophilicity .
Biological Activity
N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer and antimicrobial agent. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound features a chromene core structure substituted with a 3,5-dimethylphenyl group. The synthesis typically involves the condensation of 3,5-dimethylbenzaldehyde with chromene derivatives, resulting in a compound that exhibits unique chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in disease pathways. For instance, it interacts with cathepsin D, which plays a role in protein degradation and cancer progression.
- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells by activating caspases and promoting mitochondrial release of cytochrome c.
- Antimicrobial Activity : Preliminary studies suggest that it has potential antimicrobial properties, making it a candidate for further exploration in treating infections.
Anticancer Properties
A series of studies have evaluated the anticancer effects of this compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 4.5 | Induces apoptosis via caspase activation |
| U-937 (leukemia) | 1.9 | Inhibits cell proliferation and induces apoptosis |
| HeLa (cervical cancer) | 2.1 | Triggers cell cycle arrest and apoptosis |
These results indicate that this compound exhibits potent anticancer activity across multiple cell lines.
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 15 | Significant growth inhibition |
| Escherichia coli | 20 | Moderate growth inhibition |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Case Studies and Research Findings
- Study on Apoptosis Induction : A study conducted on MCF-7 cells revealed that this compound increased caspase-3/7 activity significantly, indicating its role as an apoptosis inducer. Flow cytometry analysis confirmed that the compound led to G1 phase arrest and subsequent apoptosis.
- Antibacterial Efficacy : Another research effort evaluated the antibacterial properties against E. coli and S. aureus using a series of chromene derivatives. The results indicated that modifications to the chromene structure could enhance antibacterial activity, suggesting potential for further optimization .
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Solvent System | Yield (%) | Key Reference |
|---|---|---|---|
| Anhydride activation | Toluene/EtOH | 70–80 | |
| Direct amidation | Acetic acid | 60–70 |
Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?
Answer:
- NMR/IR : Confirm amide bond formation (C=O stretch ~1680 cm⁻¹ in IR) and aromatic substitution patterns (e.g., meta-dimethyl groups at δ 2.2–2.4 ppm in ¹H NMR) .
- X-ray crystallography : SHELX software (e.g., SHELXL) refines hydrogen-bonding networks, as seen in N-(3,5-dimethylphenyl) derivatives, where N–H···O interactions form centrosymmetric dimers .
- Space group determination : Monoclinic systems (e.g., P2₁/c) are common, with Z = 2–4 depending on asymmetric unit complexity .
Basic: How does the 3,5-dimethylphenyl substituent influence biological activity in structure-activity relationship (SAR) studies?
Answer:
- Hydrophobicity : The dimethyl groups enhance lipophilicity, improving membrane permeability, as observed in anti-HIV indolylarylsulfones .
- Steric effects : Bulky substituents at the meta position reduce off-target interactions, critical for selective enzyme inhibition (e.g., T-type Ca²⁺ channels) .
- Electron donation : Methyl groups act as weak electron donors, stabilizing charge-transfer interactions in chromene-based inhibitors .
Advanced: How do crystallographic parameters (e.g., space group, hydrogen bonding) correlate with the compound’s solid-state stability?
Answer:
- Hydrogen bonding : N–H···O interactions (2.8–3.0 Å) create dimeric motifs, enhancing thermal stability. For example, Ethyl 3-[(3,5-dimethylphenyl)aminocarbonyl]propanoate forms dimers via N–H···O bonds, with a melting point >200°C .
- Packing efficiency : Orthorhombic or monoclinic systems (e.g., P2₁/c) optimize van der Waals contacts, reducing lattice defects .
- Torsional angles : Substituents at meta positions minimize steric clash, as shown in N-(3,5-dimethylphenyl) derivatives with C–C–C angles of ~120° .
Q. Table 2: Crystallographic Data
| Compound | Space Group | Hydrogen Bonds (Å) | Reference |
|---|---|---|---|
| This compound analog | P2₁/c | 2.85–3.10 | |
| N-(3,5-Dimethylphenyl)sulfonamide | P-1 | 2.90–3.05 |
Advanced: How do electron-withdrawing/donating groups at meta positions affect molecular geometry and reactivity?
Answer:
- Electron-withdrawing groups (EWGs) : Nitro or chloro substituents increase amide C=O bond polarization, accelerating nucleophilic attacks (e.g., hydrolysis) .
- Electron-donating groups (EDGs) : Methyl groups reduce electrophilicity, stabilizing the compound against degradation. In N-(3,5-dimethylphenyl) analogs, EDGs increase torsion angles by ~10°, altering conformation .
- Crystal symmetry : EWGs like Cl reduce symmetry (e.g., triclinic systems), while EDGs favor higher symmetry (monoclinic) .
Advanced: What computational strategies are used to predict binding modes of this compound in drug discovery?
Answer:
- Docking studies : Software like AutoDock Vina models interactions with target proteins (e.g., HIV-1 reverse transcriptase), leveraging crystallographic data for accuracy .
- MD simulations : GROMACS assesses stability of hydrogen bonds (e.g., N–H···O) over 100-ns trajectories, validating dynamic interactions .
- QSAR models : Hammett constants (σ) for substituents correlate with inhibitory potency (IC₅₀), guiding rational design .
Advanced: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- PPE : Flame-retardant lab coats, nitrile gloves, and chemical goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of toluene or acetic acid vapors .
- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
